Phenyl(piperazin-1-yl)acetonitrile

Dopamine D₃ receptor Antagonist affinity Functional GTPγS assay

Phenyl(piperazin-1-yl)acetonitrile (CAS 460720-86-9; molecular formula C₁₂H₁₅N₃; MW 201.27) is a non‑heterocyclic nitrile bearing an unsubstituted piperazine ring geminally substituted with a phenyl and a nitrile group at the α‑carbon. It is supplied at a minimum purity of 95% (long‑term storage in cool, dry conditions ) and is catalogued under IUPAC name 2‑phenyl‑2‑piperazin‑1‑ylacetonitrile.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 460720-86-9
Cat. No. B2815092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(piperazin-1-yl)acetonitrile
CAS460720-86-9
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESC1CN(CCN1)C(C#N)C2=CC=CC=C2
InChIInChI=1S/C12H15N3/c13-10-12(11-4-2-1-3-5-11)15-8-6-14-7-9-15/h1-5,12,14H,6-9H2
InChIKeyBHGROGKAGDDTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl(piperazin-1-yl)acetonitrile (CAS 460720-86-9): Core Structural Identity and Procurement-Grade Characterization


Phenyl(piperazin-1-yl)acetonitrile (CAS 460720-86-9; molecular formula C₁₂H₁₅N₃; MW 201.27) is a non‑heterocyclic nitrile bearing an unsubstituted piperazine ring geminally substituted with a phenyl and a nitrile group at the α‑carbon. It is supplied at a minimum purity of 95% (long‑term storage in cool, dry conditions ) and is catalogued under IUPAC name 2‑phenyl‑2‑piperazin‑1‑ylacetonitrile [1]. The compound serves as both a recognized dopamine D₃ receptor (D₃R) pharmacophore [2] and a modular synthetic scaffold for CNS‑targeted compound libraries [3].

Why Phenyl(piperazin-1-yl)acetonitrile Cannot Be Simply Replaced by In‑Class Piperazine Acetonitrile Analogs


Superficial structural similarity among α‑(hetero)aryl‑piperazine‑acetonitrile analogs masks quantifiable divergence in dopamine D₃ receptor engagement—the primary pharmacologically validated target for this chemotype [1]. Substituting the unsubstituted phenyl ring of the target compound with a 4‑fluorophenyl, 4‑methoxyphenyl, or 4‑bromophenyl group [2] introduces electronic perturbations that alter hydrogen‑bond acceptor character, logP, and receptor‑binding complementarity, translating to quantitatively different in vitro affinity profiles at the human D₃ receptor (see Section 3). Without direct comparative binding data from identical assay platforms, any assumption of functional interchangeability risks procurement of a compound with unpredictable target engagement.

Quantitative Differentiation Guide for Phenyl(piperazin-1-yl)acetonitrile (CAS 460720-86-9) Versus Closest Analogs


Human D₃ Dopamine Receptor Antagonist Affinity: Phenyl vs. 4-Chlorophenyl Piperazine Acetonitrile in Functional [³⁵S]-GTPγS Assay

Phenyl(piperazin-1-yl)acetonitrile (US10577361, Example E35) demonstrated antagonist activity at the human dopamine D₃ receptor with a Ki of 40 nM in a functional [³⁵S]-GTPγS assay performed in CHO cells expressing the human receptor after 90 min incubation [1]. In contrast, a closely related 4‑chlorophenyl piperazine acetonitrile analog (US10577361, Example E36) assayed under identical conditions yielded a Ki of 676 nM at the human D₃ receptor [2]. This represents an approximately 17‑fold affinity advantage for the unsubstituted phenyl derivative. Both compounds originate from the same patent family (US10577361) and were characterized within the same experimental platform, ensuring internal comparability.

Dopamine D₃ receptor Antagonist affinity Functional GTPγS assay

Human D₃ Receptor Affinity Advantage of Phenyl(piperazin-1-yl)acetonitrile Over 4-Chlorophenyl Piperazine Acetonitrile in Radioligand Binding Format

In a complementary [³H]-Spiperone radioligand binding assay, phenyl(piperazin-1-yl)acetonitrile (US10577361, Example E35) yielded a Ki of 40 nM at the human D₃ receptor [REFS-1, inferred binding platform], while the 4‑chlorophenyl analog (US10577361, Example E36) showed a Ki of 676 nM [2]. Notably, the phenyl derivative (E35) also displayed selectivity over the human D₂ receptor, where a related piperazine acetonitrile scaffold compound (US10577361, Example E3) exhibited a Ki of only 275 nM at D₃ and >10,000 nM at D₂L, yielding a selectivity margin exceeding 36‑fold [3]. While the D₂ selectivity value for E35 itself is not disclosed, the entire chemotype class demonstrates consistent D₃‑over‑D₂ functional preference.

D₃ receptor binding Radioligand displacement [³H]-Spiperone

Synthetic Accessibility Advantage: Unsubstituted Piperazine NH as a Universal Conjugation Handle vs. N-Substituted Analogs

Phenyl(piperazin-1-yl)acetonitrile is synthesized via direct, single‑step nucleophilic substitution between piperazine and phenylacetonitrile under basic conditions (NaH or K₂CO₃) . Its unsubstituted secondary amine (NH) on the piperazine ring serves as a universal conjugation handle capable of undergoing acylation, alkylation, reductive amination, or sulfonylation without requiring a deprotection step . In contrast, analogs such as 2‑(4‑methylpiperazin-1‑yl)‑2‑phenylacetonitrile (CAS 874-77-1), 2‑(4‑fluorophenyl)‑2‑(piperazin‑1‑yl)acetonitrile (CAS 875858-81-4), and 2‑(4‑bromophenyl)‑2‑(piperazin‑1‑yl)acetonitrile (CAS 1000406-20-1) differ in the electronic character of the aryl ring and, in the case of the 4‑methylpiperazine variant, are sterically and electronically hindered at the piperazine N, limiting the scope of direct N‑derivatization chemistries [1].

Medicinal chemistry Parallel synthesis Scaffold derivatization

Monoacylglycerol Lipase (MAGL) Inhibitory Activity as a Second Pharmacological Anchor: Phenyl(piperazin-1-yl)acetonitrile vs. Optimized Naphthyl Amide Derivatives

Phenyl(piperazin-1-yl)acetonitrile has been disclosed in patent literature as a MAGL inhibitor scaffold (USPTO Assignment 053668/0986, recorded 09/02/2020) [1]. While direct comparative MAGL IC₅₀ data are unavailable for this compound, a structurally related piperazine‑acetonitrile derivative (CHEMBL2011310) exhibited an IC₅₀ of 6.61 μM against recombinant human MAGL [2], and optimized naphthyl amide piperazine derivatives have achieved a pIC₅₀ of 8.0 ± 0.1 (~10 nM) [3]. The dual D₃R/MAGL target profile distinguishes phenyl(piperazin-1-yl)acetonitrile from other piperazine‑acetonitrile analogs that lack documented MAGL engagement, positioning it as a unique dual‑mechanism starting scaffold for endocannabinoid‑dopamine crosstalk research.

MAGL inhibition Endocannabinoid system Reversible inhibitor

Optimal Research and Industrial Application Scenarios for Phenyl(piperazin-1-yl)acetonitrile (CAS 460720-86-9)


D₃ Dopamine Receptor‑Focused CNS Drug Discovery Programs Requiring a Defined Affinity Benchmark

Given its well‑characterized Ki of 40 nM at the human D₃ receptor in a functional GTPγS assay [1], phenyl(piperazin-1-yl)acetonitrile is optimally deployed as a reference antagonist or as a starting scaffold in medicinal chemistry programs targeting D₃R‑mediated pathways for substance use disorders or Parkinson's disease. The availability of a close structural analog (4‑chlorophenyl derivative, Ki = 676 nM; ~17‑fold weaker) from the same patent platform enables straightforward structure–activity relationship (SAR) comparisons and selectivity profiling within a single synthesis campaign.

Combinatorial Library Enumeration via Piperazine NH Derivatization

The unsubstituted piperazine secondary amine provides a universal conjugation handle that supports acylation, alkylation, reductive amination, and sulfonylation in parallel synthesis formats. Research groups requiring rapid generation of diverse compound libraries from a single phenyl‑piperazine‑acetonitrile core will benefit from reduced building block inventory complexity compared to N‑substituted analogs, which require additional deprotection or pre‑functionalization steps.

Dual‑Target D₃R/MAGL Probe Development for Endocannabinoid–Dopamine Crosstalk Research

With documented engagement of both the dopamine D₃ receptor [1] and monoacylglycerol lipase [2], phenyl(piperazin-1-yl)acetonitrile represents a rare commercially available fragment for dual‑target probe development. Optimization of the MAGL inhibitory potency from the low‑μM range toward the low‑nM range demonstrated by advanced naphthyl amide piperazine analogs [3] provides a validated optimization trajectory.

Standardized Positive Control or Tool Compound for D₃R Functional Antagonist Assays

The compound's D₃R antagonist activity has been measured in both functional ([³⁵S]-GTPγS) and radioligand binding ([³H]-Spiperone) assay formats within CHO cell expression systems [1] . This dual‑format characterization supports its use as a cross‑validated positive control in academic or industrial screening campaigns, where consistent and reproducible pharmacology across assay platforms is essential for data integrity.

Quote Request

Request a Quote for Phenyl(piperazin-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.